N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide
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Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide is an organic compound that features a trifluoromethyl group, a hydroxy group, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cinnamamide under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction. The cinnamamide moiety can interact with hydrophobic pockets within the target protein, contributing to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide: Shares the trifluoromethyl group but differs in other functional groups and overall structure.
Trifluoromethylbenzenes: Compounds containing a benzene ring substituted with one or more trifluoromethyl groups.
Uniqueness
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cinnamamide is unique due to the combination of its trifluoromethyl group, hydroxy group, and cinnamamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-7-14(8-10-15)16(23)12-22-17(24)11-6-13-4-2-1-3-5-13/h1-11,16,23H,12H2,(H,22,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSZEOKIUGFVEQ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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